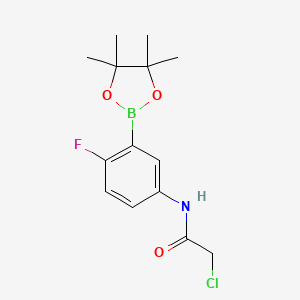

2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

描述

This compound (CAS: 825630-79-3) is a boronate-containing acetamide derivative with a unique combination of substituents: a chloro group at the acetamide α-position, a fluorine atom at the para position of the phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the meta position (relative to fluorine) . Its molecular structure enables dual functionality:

- The boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation .

Primary applications include organic synthesis, particularly in pharmaceuticals and materials science, where boronate esters are critical for constructing biaryl architectures.

属性

IUPAC Name |

2-chloro-N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClFNO3/c1-13(2)14(3,4)21-15(20-13)10-7-9(5-6-11(10)17)18-12(19)8-16/h5-7H,8H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSIHRGGEHGUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boron-containing compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18BClFNO3

- Molecular Weight : 313.56 g/mol

- CAS Number : 1704121-67-4

The compound features a chloro and fluoro substitution on a phenyl ring alongside a boron-containing dioxaborolane moiety. These structural components may enhance its reactivity and selectivity in biological applications.

Synthesis

The synthesis of this compound typically involves a two-step substitution reaction. Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structural integrity of the synthesized compound .

Antimicrobial Properties

Research has indicated that related compounds exhibit antimicrobial activity. For instance, studies on similar acetamides have shown potential against various bacterial strains. Although specific data on this compound is limited, it is suggested that the presence of the chloro and fluoro groups may enhance biological interactions due to their electronic properties .

Case Studies

- Antibacterial Activity : A study investigating the effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibiotics like ciprofloxacin showed promising results against Klebsiella pneumoniae, indicating potential for further exploration in antimicrobial therapy .

- Pharmacological Studies : While direct studies on this specific compound are scarce, related compounds have demonstrated significant pharmacological effects such as anti-inflammatory properties and inhibition of key enzymes involved in disease processes .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the boron moiety may play a critical role in facilitating interactions with biological targets through covalent bonding or coordination .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Structure | Antimicrobial activity against K. pneumoniae |

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Structure | Studied for electronic properties |

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 2-chloro-N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a two-step substitution reaction. The compound features a chloro and fluoro substitution on a phenyl ring and incorporates a boron-containing dioxaborolane moiety. This unique structure enhances its reactivity and selectivity in chemical processes .

Applications in Organic Synthesis

1. Intermediate in Organic Reactions

- This compound serves as an important intermediate in organic synthesis reactions. It is utilized in the formation of carbon-carbon bonds and carbon-heteroatom bonds through substitution reactions. Such reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

2. Carbon-Coupling Reactions

- The boronic acid pinacol ester structure of the compound allows it to engage in significant carbon-coupling reactions. These reactions are essential for the development of various chemical entities used in medicinal chemistry.

3. Role in Pharmaceuticals

- While specific biological activities of this compound are not extensively documented, related compounds have shown potential pharmacological effects. For instance, derivatives with similar structures have been investigated for their anti-inflammatory properties and other biological activities. The presence of chloro and fluoro groups may enhance biological interactions due to their electronic properties.

Analytical Techniques for Characterization

The structural integrity and purity of this compound can be confirmed through various analytical techniques:

相似化合物的比较

N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Lacks chloro and fluoro substituents. The boronate group is para to the acetamide.

- Synthesis : Achieved via iridium-catalyzed borylation of acetanilide in THF, yielding 93% with high para-selectivity .

- Key Differences :

- Applications : Used as a Suzuki coupling partner for biaryl synthesis.

N-(3,5-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Contains two boronate groups at meta positions relative to the acetamide.

- Synthesis: Iridium-catalyzed double borylation of acetanilide, yielding 77% with a 1:48:5:5 (di:mono:para:ortho) product ratio. Purification requires silica chromatography .

- Key Differences :

- Enhanced versatility in forming triaryl structures via sequential couplings.

- Steric hindrance from dual boronate groups may reduce reactivity in certain reactions.

N-Isopropyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Features an isopropyl group on the acetamide nitrogen instead of chloro/fluoro substituents.

- Molecular weight: 270.14 g/mol (C17H26BNO3) .

- Applications : Explored in medicinal chemistry for targeted delivery systems.

2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

- Structure : Incorporates a biphenyl moiety linked to the acetamide.

- Synthesis : Prepared via coupling of 2-([1,1'-biphenyl]-4-yl)acetic acid with boronate-containing aniline derivatives .

- Applications : Investigated as a tubulin-binding agent for cancer therapy, leveraging the biphenyl group for π-π interactions with biological targets .

Comparative Analysis Table

Research Findings and Challenges

- Synthetic Challenges: Separation of mono- and di-borylated products is non-trivial, often requiring silica chromatography . The target compound’s fluorine and chlorine substituents may complicate purification due to increased polarity.

- Reactivity Trends : Para-boronated compounds generally exhibit higher yields in Suzuki couplings compared to meta-substituted analogs due to electronic and steric factors .

- Therapeutic Potential: Halogenated analogs (e.g., the target compound) show promise in CNS-directed therapies due to enhanced blood-brain barrier penetration .

准备方法

Example Reaction Conditions for Boronate Ester Formation

| Reagent | Amount (mmol) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-fluoro-3-formylbenzeneboronic acid | 2.50 | MeOH | Room temp | 6 h | 69 |

| Pinacol | 3.00 | ||||

| Anhydrous MgSO4 | 5.00 | ||||

| Sodium borohydride | 1.25 | 5 h |

This method yields the desired boronate ester as a white solid after filtration and concentration.

Stock Solution Preparation and Formulation Data

For practical handling and experimental use, stock solutions of this compound are prepared as follows:

| Amount of Compound | Concentration | Volume of Solvent (DMSO) |

|---|---|---|

| 1 mg | 1 mM | 3.3833 mL |

| 5 mg | 5 mM | 3.3833 mL |

| 10 mg | 10 mM | 3.3833 mL |

The compound is soluble in DMSO and can be formulated for in vivo studies using co-solvents like PEG300, Tween 80, and corn oil, ensuring clarity at each solvent addition step.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Boronate ester formation | Pinacol, MgSO4, MeOH, NaBH4, room temp | White solid, 69–94% yield | Reduction of aldehyde to alcohol |

| Acylation with 2-chloroacetyl chloride | Base (Et3N), DCM/THF, 0–5 °C | Target acetamide compound | Classical amide bond formation |

| Stock solution preparation | DMSO solvent, concentration adjusted by mg/mL | Solutions from 1 to 10 mM | Used for biological assays |

常见问题

Q. What are the common synthetic routes for preparing this compound, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:

- Boronate Ester Formation : Suzuki-Miyaura coupling to introduce the dioxaborolane group, requiring palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous conditions .

- Chloroacetamide Introduction : Reacting the intermediate aryl amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond . Critical parameters include temperature control (0–5°C during amidation to prevent side reactions), solvent choice (e.g., dichloromethane for solubility), and inert atmosphere to protect the boronate group . Yield optimization often requires column chromatography or recrystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR :

- Aromatic protons (δ 6.5–8.0 ppm) split due to fluorine coupling (¹⁹F-¹H).

- Boronate ester protons (δ ~1.3 ppm, singlet for tetramethyl groups) .

- Acetamide carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- IR Spectroscopy :

- C=O stretch (~1650 cm⁻¹) for the acetamide group.

- B-O vibrations (~1350 cm⁻¹) .

- Mass Spectrometry :

- Molecular ion peak (e.g., [M+H]⁺) to confirm molecular weight .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions compared to other boron reagents?

The tetramethyl dioxaborolane group enhances steric protection, reducing premature hydrolysis and improving stability under basic conditions. However, its bulky structure may slow transmetallation in Suzuki reactions compared to less hindered boronates (e.g., boronic acids). Kinetic studies using ¹¹B NMR can monitor boronate stability during catalysis . Optimizing ligand choice (e.g., SPhos) or using microwave-assisted heating may mitigate steric limitations .

Q. What strategies can prevent hydrolysis of the dioxaborolane moiety during storage or aqueous-phase reactions?

- Storage : Use desiccants (e.g., molecular sieves) and store at –20°C in anhydrous solvents (e.g., THF) .

- Reaction Design : Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to limit water contact. Alternatively, use non-aqueous solvents like DMF with controlled trace water .

- Stabilizers : Additives like pinacol or 1,4-dioxane can chelate boron, reducing hydrolysis rates .

Q. How does the fluorine substituent affect electronic properties and intermolecular interactions in crystal structures?

Fluorine’s electron-withdrawing nature polarizes the phenyl ring, increasing acetamide carbonyl electrophilicity (confirmed via XPS or Hammett studies). In crystal packing, C–F···H–N hydrogen bonds and π-π stacking between fluorinated aryl groups stabilize the lattice, as observed in X-ray diffraction data (e.g., dihedral angles between aromatic planes ~10–85°) . This influences solubility and melting behavior .

Q. What are common synthetic impurities, and how can they be resolved chromatographically?

- Byproducts :

- Unreacted aryl amine (detected via TLC, Rf ~0.1 in ethyl acetate/hexane).

- Diastereomers from incomplete boronate formation (separated using chiral HPLC with a cellulose column) .

Methodological Notes

- Synthetic Optimization : Design experiments using Taguchi methods to test variables (temperature, catalyst loading) and quantify yield improvements .

- Stability Testing : Accelerated hydrolysis studies (e.g., 40°C/75% RH) with HPLC monitoring to determine degradation kinetics .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for boronate activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。